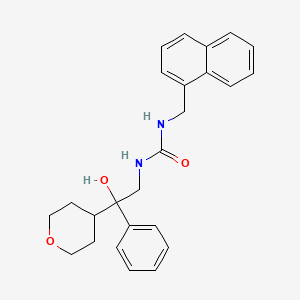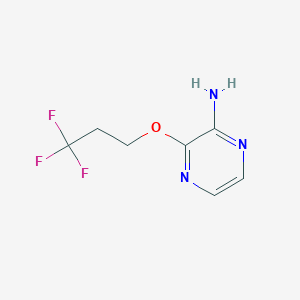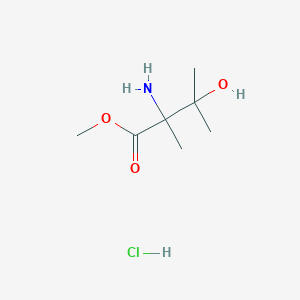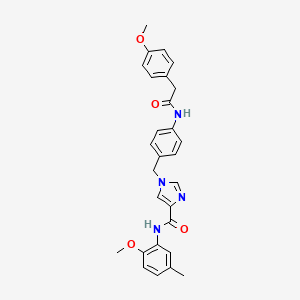![molecular formula C13H17NO5S B2557126 1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 385398-15-2](/img/structure/B2557126.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The methoxyphenyl group attached to the sulfonyl group could potentially contribute to the compound’s biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the piperidine ring and the sulfonyl group . The methoxyphenyl group could also influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the piperidine ring could undergo various reactions such as N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl group and the nonpolar methoxyphenyl group could impact its solubility .
Aplicaciones Científicas De Investigación
Anticancer Potential
1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid derivatives have been studied for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, synthesized using a compound related to this compound, showed promising anticancer activity (Rehman et al., 2018). These derivatives demonstrated significant inhibitory effects on cancer cell lines, underscoring the potential of this chemical scaffold in cancer therapy.
Inhibitors for Tumor Necrosis Factor-Alpha and Matrix Metalloproteinase
Compounds related to this compound, particularly those with variations in the sulfonyl group, have shown inhibition against tumor necrosis factor-alpha (TACE) and matrix metalloproteinase (MMP) (Venkatesan et al., 2004). These findings indicate potential therapeutic applications in diseases where TACE and MMP are implicated, such as inflammatory and oncological conditions.
Electrochemical Studies
The electrochemical behavior of N-acyl and N-sulfonyl piperidine derivatives, related to this compound, has been explored (Golub & Becker, 2015). These studies contribute to a deeper understanding of the chemical properties and potential applications of such compounds in electrochemical processes and materials science.
Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazone compounds incorporating piperidine rings, akin to this compound, have shown significant antioxidant and anticholinesterase activities (Karaman et al., 2016). These properties suggest potential applications in treating oxidative stress-related disorders and neurological conditions where cholinesterase inhibition is beneficial.
Antimicrobial Studies
Derivatives of this compound have been evaluated for their antimicrobial properties. Novel pyridine derivatives, including those with sulfonyl groups, exhibited considerable antibacterial activity (Patel & Agravat, 2009). These findings underscore the potential use of these compounds in developing new antimicrobial agents.
Synthesis and Applications in Carbohydrate Chemistry
The compound has also been used in the synthesis of protected glycosyl donors in carbohydrate chemistry, demonstrating its utility in complex organic syntheses (Spjut, Qian, & Elofsson, 2010). This application is significant for the development of novel carbohydrates and glycoconjugates with potential biological activity.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSWWTGQHOOLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2557043.png)
![Methyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2557048.png)

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2557055.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)
![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)
